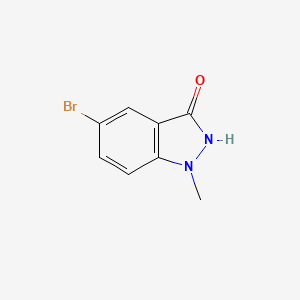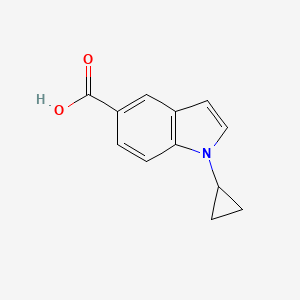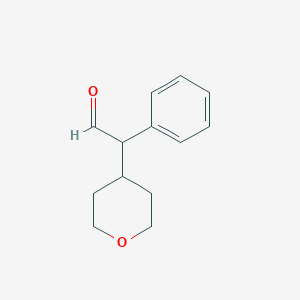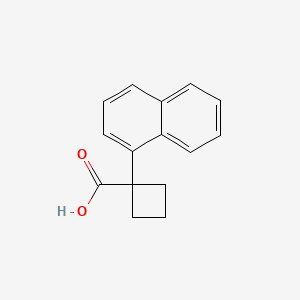
5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H-indazol-3-ol: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry This compound, specifically, features a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxyl group at the 3-position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-bromo-2-nitroaniline with methylhydrazine can lead to the formation of the desired indazole compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-1-methyl-1H-indazol-3-ol may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to obtain the compound in bulk quantities. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1-methyl-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to amines, which can then undergo cyclization to form the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-1-methyl-1H-indazol-3-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Indazole derivatives, in general, have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Researchers investigate the biological effects of 5-Bromo-1-methyl-1H-indazol-3-ol to identify potential therapeutic applications.
Medicine: In medicinal chemistry, 5-Bromo-1-methyl-1H-indazol-3-ol is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of various materials, including catalysts, polymers, and other specialty chemicals. Its unique chemical properties make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-methyl-1H-indazol-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position and the bromine atom at the 5-position play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Methyl-1H-indazole: Lacks the bromine and hydroxyl groups, resulting in different chemical properties and biological activities.
5-Bromo-1H-indazole: Similar structure but lacks the methyl and hydroxyl groups, leading to variations in reactivity and applications.
1-Methyl-1H-indazol-3-ol:
Uniqueness: 5-Bromo-1-methyl-1H-indazol-3-ol stands out due to the presence of both the bromine atom and the hydroxyl group, which confer unique reactivity and potential biological activities. These structural features make it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
5-bromo-1-methyl-2H-indazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNOQTRXIPWQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8011271.png)
![2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8011278.png)
![4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B8011283.png)
![tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8011288.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8011306.png)


![3-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B8011328.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8011357.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B8011361.png)
![tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B8011369.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B8011373.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)
